Nicodicosapent

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

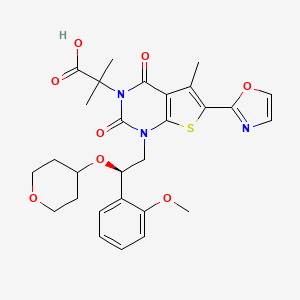

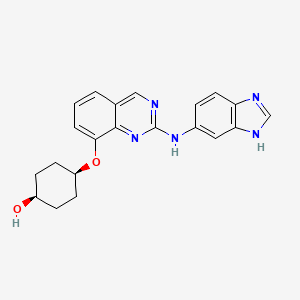

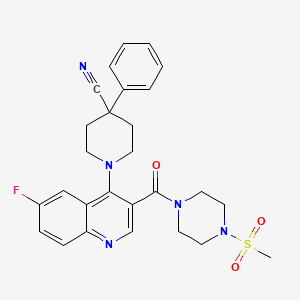

Nicodicosapent is a fatty acid niacin conjugate known for its role as an inhibitor of the sterol regulatory element-binding protein (SREBP). This protein is a key regulator of cholesterol metabolism, influencing proteins such as proprotein convertase subtilisin/kexin type 9 (PCSK9), 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase), ATP citrate lyase, and Niemann-Pick C1-Like 1 (NPC1L1) . This compound has shown potential in reducing cholesterol levels and triglycerides, making it a compound of interest in metabolic disease research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nicodicosapent involves the conjugation of a fatty acid with niacin. The specific synthetic routes and reaction conditions are proprietary and not widely published. general methods for such conjugations typically involve esterification or amidation reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale esterification or amidation processes, utilizing automated reactors to ensure consistency and purity. The reaction conditions would be optimized for yield and efficiency, with careful control of temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions: Nicodicosapent undergoes several types of chemical reactions, including:

Hydrolysis: this compound undergoes time-dependent hydrolysis in HepG2 cells.

Inhibition Reactions: It inhibits the production of mature SREBP-2 protein and shows synergistic inhibition on secreted PCSK9.

Common Reagents and Conditions:

Hydrolysis: Typically occurs in aqueous environments, often catalyzed by enzymes or acidic/basic conditions.

Inhibition Reactions: These reactions are studied in vitro using cell cultures and specific inhibitors to observe the effects on protein production.

Major Products:

Hydrolysis Products: Nicotinic acid and fatty acid derivatives.

Inhibition Products: Reduced levels of PCSK9 and mature SREBP-2 protein.

Scientific Research Applications

Nicodicosapent has several scientific research applications:

Chemistry: Used as a model compound to study fatty acid-niacin conjugates and their effects on cholesterol metabolism.

Biology: Investigated for its role in regulating cholesterol and triglyceride levels in cell cultures and animal models

Medicine: Potential therapeutic agent for hypercholesterolemia, hyperlipoproteinemia, and hypertriglyceridemia.

Industry: Could be used in the development of cholesterol-lowering drugs and supplements.

Mechanism of Action

Nicodicosapent exerts its effects by inhibiting the sterol regulatory element-binding protein (SREBP), which is crucial for cholesterol metabolism . By inhibiting SREBP, this compound reduces the production of proteins involved in cholesterol synthesis and uptake, such as PCSK9, HMG-CoA reductase, ATP citrate lyase, and NPC1L1 . This leads to lower levels of low-density lipoprotein (LDL) cholesterol and triglycerides in the bloodstream.

Comparison with Similar Compounds

Fatty Acid Conjugates: Other fatty acid conjugates may have similar cholesterol-lowering effects but differ in their specific targets and efficacy.

Uniqueness: Nicodicosapent is unique due to its dual action as a fatty acid niacin conjugate and its specific inhibition of SREBP, which makes it particularly effective in reducing cholesterol and triglyceride levels .

Properties

IUPAC Name |

N-[2-[[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]amino]ethyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-27(32)30-23-24-31-28(33)26-20-19-22-29-25-26/h3-4,6-7,9-10,12-13,15-16,19-20,22,25H,2,5,8,11,14,17-18,21,23-24H2,1H3,(H,30,32)(H,31,33)/b4-3-,7-6-,10-9-,13-12-,16-15- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYQALOWPCKMFDQ-JLNKQSITSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)NCCNC(=O)C1=CN=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCNC(=O)C1=CN=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269181-69-2 |

Source

|

| Record name | Nicodicosapent [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1269181692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NICODICOSAPENT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72995E50VA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-(nitrooxymethyl)benzoate](/img/structure/B609505.png)

![N-[[4-[4-(thiiran-2-ylmethylsulfonyl)phenoxy]phenyl]methyl]acetamide](/img/structure/B609509.png)